1-ethyl-N-(morpholin-4-yl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a morpholino group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1-ethyl-3-amino-1H-pyrazole-4-carboxamide.
Reduction: Formation of 1-ethyl-3-amino-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholino group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-NITRO-1H-PYRAZOLE-4-CARBOXAMIDE: Lacks the morpholino group, which may affect its solubility and biological activity.
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group, which may influence its reactivity and interactions.
Uniqueness
1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H15N5O4 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-ethyl-N-morpholin-4-yl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H15N5O4/c1-2-13-7-8(15(17)18)9(11-13)10(16)12-14-3-5-19-6-4-14/h7H,2-6H2,1H3,(H,12,16) |
InChI Key |
IRVAUWGTTJESTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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